molecular formula C9H11BrMg B6302249 2-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran CAS No. 1187163-81-0

2-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran

Cat. No. B6302249
CAS RN: 1187163-81-0
M. Wt: 223.39 g/mol
InChI Key: PNSXWVXFPJINMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran (2-MePEtMgBr/THF) is an organometallic reagent used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that is widely used in research, industrial, and pharmaceutical applications. 2-MePEtMgBr/THF is a versatile reagent that can be used in a variety of reactions, including the synthesis of alcohols, aldehydes, ketones, amines, and other functional groups. It is a useful reagent for the synthesis of complex molecules, and its reactivity and selectivity make it an important tool in the development of new drugs and other products.

Mechanism of Action

The mechanism of action of 2-MePEtMgBr/THF is based on the Grignard reaction. In this reaction, the magnesium atom of the 2-MePEtMgBr/THF reagent acts as a nucleophile, attacking the electrophilic carbon of the substrate. This leads to the formation of a new carbon-carbon bond, and the formation of the desired product.
Biochemical and Physiological Effects
2-MePEtMgBr/THF is not known to have any biochemical or physiological effects in humans or animals. It is a reagent used in the laboratory, and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

2-MePEtMgBr/THF is a versatile reagent that has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. It is also highly reactive, and it can be used to synthesize a wide range of molecules. However, it is also a highly reactive reagent, and it can be hazardous if not handled properly.

Future Directions

In the future, 2-MePEtMgBr/THF may be used in the development of more efficient syntheses of complex molecules. It may also be used to develop new methods for the synthesis of polymers and other materials. Additionally, it may be used to develop new methods for the synthesis of pharmaceuticals and agrochemicals. Finally, it may be used to develop new methods for the synthesis of natural products.

Synthesis Methods

2-MePEtMgBr/THF is synthesized by the reaction of 2-methylphenethylmagnesium bromide with tetrahydrofuran. The reaction is typically carried out in a dry, inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, and the reaction is complete within minutes. The reaction is an example of a Grignard reaction, which is a type of organometallic reaction that is used to form new carbon-carbon bonds.

Scientific Research Applications

2-MePEtMgBr/THF is widely used in scientific research, particularly in the field of organic synthesis. It is used to synthesize a variety of molecules, including alcohols, aldehydes, ketones, amines, and other functional groups. It is also used in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and other products. 2-MePEtMgBr/THF is also used in the synthesis of polymers and other materials.

properties

IUPAC Name

magnesium;1-ethyl-2-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSXWVXFPJINMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.